(R)-lamenallenic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

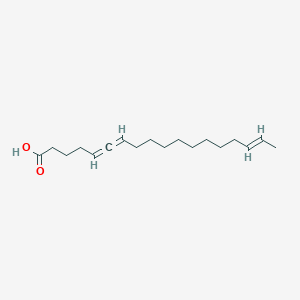

Lamenallenic acid is an allenic octadecatrienic acid having the allenic group at position 5 and a trans double bond at the 16-position. It is an allenic fatty acid and an octadecatrienoic acid.

Applications De Recherche Scientifique

Anti-inflammatory Properties

Research indicates that (R)-lamenallenic acid exhibits significant anti-inflammatory properties. Fatty acids similar to this compound have been shown to modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

Antitumor Activity

The compound has also been investigated for its antitumor effects. Studies have highlighted that certain allenic fatty acids possess cytotoxic properties against various cancer cell lines, indicating that this compound could be explored as a lead compound in cancer therapy .

| Study | Focus | Findings |

|---|---|---|

| Chen et al., 2021 | Anti-inflammatory | Demonstrated modulation of inflammatory pathways by allenic fatty acids |

| Dyer et al., 2008 | Antitumor | Identified cytotoxic effects against cancer cell lines |

Biopesticides

This compound's surfactant properties make it a candidate for developing eco-friendly biopesticides. Its ability to stimulate plant immune responses could reduce reliance on synthetic pesticides, aligning with sustainable agricultural practices .

Crop Yield Improvement

Incorporating this compound into agricultural formulations may enhance crop resilience against pathogens and environmental stressors, contributing to improved yields .

Renewable Resources

The unique chemical structure of this compound allows it to serve as a renewable resource for producing bioplastics and other biodegradable materials. Its high reactivity and surfactant characteristics can be exploited in creating sustainable industrial products .

Lubricants and Coatings

Due to its chemical properties, this compound can be utilized in formulating lubricants and protective coatings that require environmentally friendly components without sacrificing performance .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound demonstrated that varying the amounts of reactants could significantly affect yield and enantiomeric purity. The optimal conditions yielded up to 50% with 97% enantiomeric excess .

Case Study 2: Agricultural Efficacy

In agricultural trials, formulations containing this compound were tested against common pests and diseases affecting crops like tomatoes and peppers. Results indicated a marked improvement in plant health and reduced pest populations compared to untreated controls .

Analyse Des Réactions Chimiques

Reaction Conditions and Yields

The reaction conditions typically involve:

-

Catalyst : CuBr₂

-

Solvent : Dioxane

-

Temperature : 130 °C

-

Chiral amine : (S)-diphenyl prolinol or (S)-dimethyl prolinol

The yields and ee values are influenced by the stoichiometry of the reactants. For instance, varying the amount of aldehyde resulted in yields ranging from 45% to 50% with ee values reaching up to 97% for the synthesized methyl lamenallenate .

| Reaction Condition | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| 1.5 equiv. aldehyde, 1.0 equiv. chiral amine | 47 | 93 |

| 1.1 equiv. aldehyde, 1.0 equiv. chiral amine | 50 | 97 |

| Hydrolysis to lamenallenic acid | 98 | - |

Chemical Reactions of (R)-lamenallenic acid

This compound undergoes several chemical transformations that highlight its reactivity and utility in synthetic organic chemistry.

Hydrolysis

One significant reaction is the hydrolysis of methyl lamenallenate to yield this compound in high yield (98%). This reaction is typically performed using potassium hydroxide in methanol at elevated temperatures .

Methylation Reaction

To determine the ee of synthesized this compound, a methylation reaction can be performed to regenerate methyl lamenallenate from the acid, confirming its enantiomeric purity .

Oxidation Reactions

The oxidation of this compound can lead to various products depending on the oxidizing agent used. For example, using mild oxidants may yield corresponding ketones or aldehydes, while stronger oxidants could lead to degradation or formation of multiple products.

Photochemical Reactions

Recent studies have explored photobiocatalytic methods for transforming related unsaturated fatty acids into secondary fatty alcohols, highlighting the potential for using light-driven reactions with compounds like this compound as intermediates .

Propriétés

Numéro CAS |

18689-88-8 |

|---|---|

Formule moléculaire |

C18H30O2 |

Poids moléculaire |

278.4 g/mol |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-3,12,14H,4-11,15-17H2,1H3,(H,19,20)/b3-2+ |

Clé InChI |

IHBRXZJPXHXMCN-NSCUHMNNSA-N |

SMILES |

CC=CCCCCCCCCC=C=CCCCC(=O)O |

SMILES isomérique |

C/C=C/CCCCCCCCC=C=CCCCC(=O)O |

SMILES canonique |

CC=CCCCCCCCCC=C=CCCCC(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.